N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as chalcones, are often synthesized via Claisen–Schmidt condensation . This involves the reaction of an aldehyde or ketone with a compound containing an active methylene group .Molecular Structure Analysis
The compound likely has a complex structure with multiple aromatic rings, including a pyrazolo[3,4-d]pyrimidine core. The ethoxyphenyl and phenyl groups are likely attached at the 4 and 1 positions of the pyrazolo[3,4-d]pyrimidine core, respectively, and the prop-2-en-1-yl group at the 6 position .Future Directions
Given the biological activity of similar heterocyclic compounds, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on synthesizing the compound and studying its biological activity, as well as optimizing its properties for potential therapeutic use.
Mechanism of Action
Target of Action
The primary target of this compound, also known as F2090-0619, is Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that plays a crucial role in cell cycle regulation and transcription .
Mode of Action
The compound interacts with CDK6, inhibiting its activity . This interaction results in the disruption of the cell cycle, particularly the transition from the G1 phase to the S phase
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle, particularly the G1/S transition . This can lead to cell cycle arrest, preventing the proliferation of cells . The downstream effects of this disruption can vary depending on the type of cell and the presence of other molecular signals.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation due to the disruption of the cell cycle . This has been observed in human breast cancer cells and human gastric cancer cells, where the compound showed anti-proliferative activities .
properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-3-14-23-22-26-20(25-16-10-12-18(13-11-16)29-4-2)19-15-24-28(21(19)27-22)17-8-6-5-7-9-17/h3,5-13,15H,1,4,14H2,2H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUMCDOBKUQCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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